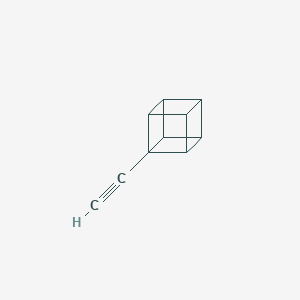

1-Ethynylcubane

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-ethynylcubane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8/c1-2-10-7-4-3-5(7)9(10)6(3)8(4)10/h1,3-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITNOVWJTSZHDJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC12C3C4C1C5C4C3C25 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Functionalization Chemistry of 1 Ethynylcubane

Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and 1-ethynylcubane has proven to be a competent substrate in several such transformations. These reactions allow for the direct attachment of the rigid cubyl moiety to various organic frameworks, leading to novel materials and molecules with unique three-dimensional structures.

Glaser Homocoupling for Oligoethynylcubanes

The Glaser coupling, a copper-catalyzed oxidative homocoupling of terminal alkynes, provides a direct route to the synthesis of symmetric diynes. organic-chemistry.org This reaction is instrumental in the formation of oligoethynylcubanes, where multiple cubane (B1203433) cages are linked by a polyyne chain. The related Hay coupling, which utilizes a soluble copper-TMEDA complex, offers a more versatile and accelerated alternative to the classical Glaser conditions. organic-chemistry.org

The mechanism of the Glaser-Hay coupling involves the formation of a copper(I) acetylide intermediate, which then undergoes oxidation to a copper(II) species. Subsequent reductive elimination from a dimeric copper intermediate yields the 1,3-diyne product and regenerates the copper(I) catalyst, which can re-enter the catalytic cycle. The presence of an amine base is crucial for the deprotonation of the terminal alkyne. organic-chemistry.org

While specific examples of Glaser coupling with this compound to form complex oligoethynylcubanes are not extensively detailed in the provided search results, the general principles of this reaction are well-established for terminal alkynes. The synthesis of bis(cubyl)acetylene through this methodology would involve the dimerization of this compound under standard Glaser-Hay conditions, typically employing a copper salt like copper(I) chloride, an amine base such as N,N,N′,N′-tetramethylethylenediamine (TMEDA), and an oxidant, often air or oxygen. organic-chemistry.orgnih.gov

Sonogashira Coupling with Aryl Halides and Porphyrins

The Sonogashira cross-coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.govorganic-chemistry.org This palladium- and copper-cocatalyzed reaction has been successfully applied to this compound, enabling the synthesis of a wide range of cubane-substituted aromatic and heteroaromatic compounds, including porphyrin arrays.

The stability of the cubane core under the conditions of the Sonogashira reaction is a noteworthy feature, allowing for the direct "arm extension" of ethynylcubanes. This has been demonstrated through the successful coupling of this compound derivatives with various aryl halides.

A key application of this methodology is the synthesis of cubane-porphyrin arrays. Porphyrins are large, aromatic macrocycles with important roles in biological systems and materials science. The rigid and well-defined structure of the cubane cage makes it an ideal linker for constructing multi-porphyrin assemblies with controlled spatial arrangements. The Sonogashira coupling provides a direct and efficient method to connect the ethynyl (B1212043) group of the cubane to a halogenated porphyrin core.

Palladium-Catalyzed Reactions and Substrate Scope

The Sonogashira coupling is a prime example of a palladium-catalyzed reaction involving this compound. The reaction typically employs a palladium(0) catalyst, often generated in situ from a palladium(II) precursor, and a copper(I) co-catalyst. nih.govorganic-chemistry.org The catalytic cycle involves the oxidative addition of the aryl halide to the palladium(0) complex, followed by transmetalation with the copper acetylide of this compound and subsequent reductive elimination to afford the coupled product and regenerate the palladium(0) catalyst. nih.gov

The substrate scope of the Sonogashira coupling with this compound is broad, encompassing a variety of aryl halides. Generally, the reactivity of the aryl halide follows the order I > Br > Cl. nih.gov The reaction tolerates a range of functional groups on the aryl halide, including both electron-donating and electron-withdrawing substituents.

For instance, the coupling of 1-ethynyl-4-iodocubane with various aryl halides has been reported to proceed in good to excellent yields. The following interactive table summarizes the yields for the Sonogashira coupling of an ethynylcubane derivative with different aryl iodides, showcasing the influence of electronic effects on the reaction efficiency.

| Aryl Iodide Substituent | Position | Yield (%) |

|---|---|---|

| -NO2 | para | 92 |

| -NO2 | ortho | 90 |

| -CHO | para | 88 |

| -OMe | para | 80 |

| -NMe2 | para | 76 |

Cycloaddition Chemistry

Cycloaddition reactions provide a powerful avenue for the construction of cyclic molecules. The ethynyl group of this compound can readily participate in such reactions, most notably in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Ethynylcubanes

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction between a terminal alkyne and an azide (B81097) to form a 1,4-disubstituted-1,2,3-triazole. researchgate.netresearchgate.net This reaction, often referred to as a "click" reaction, is characterized by its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups. researchgate.net this compound is an excellent substrate for this transformation, allowing for its conjugation to a diverse range of azide-containing molecules.

The CuAAC reaction is typically catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt and a reducing agent, such as sodium ascorbate. The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner to form the triazole ring. researchgate.net The reaction is highly regioselective, exclusively yielding the 1,4-isomer.

A representative example of a CuAAC reaction involves the coupling of benzyl (B1604629) azide with phenylacetylene, which proceeds in high yield to form 1-benzyl-4-phenyl-1,2,3-triazole. nih.gov Similar conditions can be applied to the reaction of this compound with various organic azides. For example, the reaction of this compound with benzyl azide in the presence of a copper(I) catalyst would be expected to produce 1-benzyl-4-cubyl-1,2,3-triazole in good yield. The reaction conditions are generally mild, often conducted at room temperature in a variety of solvents, including water. researchgate.net

| Alkyne | Azide | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|

| Phenylacetylene | Benzyl Azide | Cu(I) | Toluene | 73 |

| This compound | Benzyl Azide | Cu(I) | Various | Expected High |

Strategic Applications in Macromolecular Assembly and Bioconjugation

The robust and efficient nature of the CuAAC reaction makes this compound a valuable tool for applications in macromolecular assembly and bioconjugation. ugent.be The resulting triazole linkage is highly stable, making it an ideal covalent linker for connecting different molecular entities.

In macromolecular assembly , this compound can be used as a building block for the synthesis of novel polymers and dendrimers. For example, monomers containing a cubane cage and a terminal alkyne can be polymerized with azide-functionalized monomers via CuAAC to create polymers with unique three-dimensional structures and properties. The rigid cubane unit can impart specific conformational constraints and thermal stability to the resulting macromolecules.

In the realm of bioconjugation , this compound serves as a bioorthogonal handle that can be selectively reacted with azide-modified biomolecules. ugent.be This allows for the site-specific labeling and modification of proteins, peptides, and nucleic acids. For instance, an amino acid functionalized with an azide group can be incorporated into a peptide sequence, which can then be selectively conjugated to this compound or a cubane-containing reporter molecule via CuAAC. This strategy has been widely used for the development of biopharmaceuticals, diagnostic tools, and for studying biological processes. The high efficiency and biocompatibility of the CuAAC reaction are particularly advantageous for these applications, as the reactions can be performed under physiological conditions without disrupting the structure or function of the biomolecule. ugent.be

Skeletal Transformations and Rearrangements

The rigid and highly strained framework of this compound makes it a fascinating subject for studying skeletal transformations and rearrangements. These reactions not only provide pathways to unique molecular architectures but also offer insights into the fundamental principles of chemical reactivity.

Rhodium(I)-Catalyzed Ring Opening to Cyclooctatetraenes

The valence isomerization of the cubane cage to a cyclooctatetraene (B1213319) (COT) system, catalyzed by rhodium(I) complexes, stands as a significant transformation in cubane chemistry. This reaction, originally explored by Eaton, has been investigated for its scope and functional group tolerance. nih.govyoutube.com The process is believed to proceed through a [2+2] cycloreversion of the cubane core to a syn-tricyclo[4.2.0.02,5]octa-3,7-diene intermediate, which then undergoes a thermal rearrangement to the corresponding cyclooctatetraene. researchgate.net

This methodology has been applied to convert cubane-alcohols into cyclooctatetraenes. nih.gov The Rh(I)-promoted ring opening is a key step in the synthesis of strained 1,4-annulated cyclooctatetraene-based cyclophanes, where the cubane core serves as a masked cyclooctatetraene synthon. researchgate.net

Detailed research has explored the functional group tolerability of this rhodium(I)-catalyzed isomerization. The reaction has been shown to be compatible with various substituents, allowing for the synthesis of a range of substituted cyclooctatetraenes from functionalized cubanes. nih.gov

Table 1: Examples of Rhodium(I)-Catalyzed Ring Opening of Cubane Derivatives

| Starting Cubane Derivative | Catalyst | Product | Reference |

| Substituted Cubanes | Rh(I) complex | Substituted Cyclooctatetraenes | nih.gov |

| Cubane-alcohols | Rh(I) complex | Cyclooctatetraene derivatives | nih.gov |

| 1,4-Disubstituted cubanes | Rh(I) complex | 1,4-Annulated Cyclooctatetraenophanes | researchgate.net |

Catalyst-Facilitated Scaffold Isomerization to Homocubanes and Homocuneanes

The cubane skeleton can be selectively rearranged into other caged hydrocarbons, such as homocubanes and homocuneanes, through catalyst-facilitated scaffold editing. researchgate.netnih.gov This approach provides a novel method for the synthesis of these complex structures. researchgate.netnih.gov

A highly efficient catalyst for the isomerization of acyloxymethylcubanes to acyloxyhomocubanes is benzoyl triflate, which can be generated in situ from silver triflate and benzoyl chloride. researchgate.netresearchgate.net This reaction demonstrates good functional group tolerance and proceeds with high efficiency. researchgate.netresearchgate.net The same catalytic system has been successfully applied to the isomerization of acyloxymethylcuneanes to produce homocuneanol esters. researchgate.netnih.gov

The isomerization of 1,4-bis(acyloxymethyl)cubane has been observed to yield both D2- and C2-symmetrical bishomocubanes. researchgate.netnih.gov The mechanism of this rearrangement is of significant interest, providing insights into the manipulation of caged hydrocarbon frameworks.

Table 2: Catalyst-Facilitated Isomerization of Cubane Derivatives

| Starting Material | Catalyst | Product(s) | Reference |

| Acyloxymethylcubane | Benzoyl triflate | Acyloxyhomocubane | researchgate.netresearchgate.net |

| Acyloxymethylcuneane | Benzoyl triflate | Homocuneanol ester | researchgate.netnih.gov |

| 1,4-Bis(acyloxymethyl)cubane | Benzoyl triflate | D2- and C2-symmetrical bishomocubanes | researchgate.netnih.gov |

C-H Functionalization Strategies on the Cubane Framework

Direct C-H functionalization of the cubane framework is a powerful strategy for the synthesis of substituted cubane derivatives, avoiding the need for pre-functionalized starting materials. researchgate.net Given the high s-character of the C-H bonds in cubane, these bonds are relatively strong, presenting a unique challenge for activation. researchgate.net

Several strategies have been developed for the C-H functionalization of the cubane cage, including directed ortho-metalation, radical-mediated processes, and transition-metal-catalyzed reactions. researchgate.netrsc.orgresearchgate.net

One notable method involves the directed ortho-metalation of amidocubanes using a lithium base and an alkyl zinc reagent, followed by palladium-catalyzed arylation. rsc.org This approach allows for the programmable and regioselective synthesis of mono-, di-, tri-, and tetra-arylated cubanes. rsc.org

Transition-metal-catalyzed directed acetoxylation has also been employed to introduce oxygen functionality into the cubane core. acs.org This C-H activation methodology provides access to cubane analogues of pharmaceutically relevant scaffolds. acs.org

Furthermore, a catalytic method for the C-H alkylation of cubanes has been developed. acs.org This process involves the direct abstraction of a hydrogen atom from a cubane C-H bond by a hydrogen atom transfer catalyst, generating a cubyl radical which then undergoes conjugate addition to electron-deficient alkenes. researchgate.netacs.org

Table 3: C-H Functionalization Strategies for the Cubane Framework

| Strategy | Reagents/Catalyst | Functional Group Introduced | Reference |

| Directed ortho-Metalation and Arylation | Lithium base/alkyl zinc, Pd catalyst | Aryl groups | rsc.org |

| Directed Acetoxylation | Transition-metal catalyst | Acetoxy group | acs.org |

| C-H Alkylation | Hydrogen atom transfer catalyst | Alkyl groups | researchgate.netacs.org |

Spectroscopic and Structural Characterization of 1 Ethynylcubane Systems

X-ray Crystallography for Solid-State Geometries and Intermolecular Interactions

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. libretexts.org This method has been instrumental in characterizing the molecular and solid-state structures of cubane (B1203433) derivatives, revealing details about their molecular geometry and intermolecular interactions. unizar-csic.es

For instance, the crystal structure of dimethyl cubane-1,4-dicarboxylate has been determined, providing detailed information on its bond lengths and angles. nih.gov This type of analysis helps in understanding how the rigid and highly strained cubane cage influences the geometry of its substituents. In the solid state, molecules are organized in a repeating periodic array, and their arrangement is influenced by intermolecular forces. uomustansiriyah.edu.iq These interactions can play a significant role in the construction of ordered organic networks. mdpi.com While specific crystallographic data for 1-ethynylcubane is not detailed in the provided results, the study of related compounds like dimethyl 1,4-cubanedicarboxylate, which crystallizes in the monoclinic space group C 1 2/m 1, offers insights into the packing and intermolecular forces that could be expected for this compound. nih.gov The analysis of such structures is crucial for establishing structure-property relationships. unizar-csic.es

The study of crystal structures at varying temperatures can also provide information about dynamic processes and the response of "soft" bonds to changes in the crystalline environment. gla.ac.uk This approach could be particularly revealing for this compound, given the unique electronic nature of the ethynyl (B1212043) group attached to the strained cubane core.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Structure Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. organicchemistrydata.org It provides detailed information about the chemical environment of individual atoms, particularly hydrogen (¹H) and carbon-13 (¹³C). pitt.edu

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the cubane cage and the acetylenic proton. The chemical shifts of the cubyl protons are influenced by the high degree of s-character in the C-H bonds of the cubane cage. The acetylenic proton (≡C-H) would typically appear in a specific region of the spectrum.

The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. bhu.ac.in Each non-equivalent carbon atom in this compound would give a distinct signal. The chemical shifts of the cubane cage carbons are characteristically upfield due to the high strain and unique hybridization. The sp-hybridized carbons of the ethynyl group (C≡C) would have characteristic chemical shifts in the range of 70-80 ppm. bhu.ac.in The attachment of an electronegative atom or group can influence the chemical shift, generally causing a downfield shift. libretexts.org

Proton-decoupled ¹³C NMR spectra are often used to simplify the spectrum by removing the splitting caused by attached protons, resulting in a single peak for each unique carbon atom. bhu.ac.in Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. bhu.ac.in

Table 1: Typical ¹³C NMR Chemical Shift Ranges for Relevant Carbon Environments Data based on general knowledge of ¹³C NMR spectroscopy. Specific values for this compound require experimental data.

| Carbon Environment | Typical Chemical Shift (ppm) |

| Alkyne (C≡C) | 70 - 80 bhu.ac.in |

| Aliphatic C-H (in strained rings) | 10 - 40 bhu.ac.in |

| Aromatic C-H | 125 - 150 libretexts.org |

This table can be sorted by clicking on the headers.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) spectroscopy is used to identify functional groups in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. orgchemboulder.com For this compound, the IR spectrum would exhibit characteristic absorption bands. A weak but sharp band in the region of 2100-2250 cm⁻¹ would indicate the stretching of the carbon-carbon triple bond (C≡C). libretexts.org Additionally, a terminal alkyne is characterized by a sharp absorption band at approximately 3300 cm⁻¹ due to the stretching of the sp-hybridized C-H bond. libretexts.org The C-H stretching of the cubane framework would be expected in the range of 2800-3000 cm⁻¹. libretexts.org

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. libretexts.org The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. libretexts.org For organic molecules, these transitions primarily involve π and non-bonding (n) electrons. shu.ac.uk The presence of the ethynyl group, a chromophore, in this compound would lead to characteristic absorptions in the UV region. The electronic transitions are typically π → π* transitions. shu.ac.uk The strained sigma bonds of the cubane cage might also contribute to the electronic spectrum. The absorption maxima are influenced by the solvent polarity, with n → π* transitions generally showing a blue shift (to shorter wavelengths) and π → π* transitions often showing a red shift (to longer wavelengths) with increasing solvent polarity. shu.ac.uk

Table 2: Characteristic Infrared Absorption Frequencies for this compound Functional Groups Data based on typical IR values for the respective functional groups.

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) |

| ≡C-H | Stretch | ~3300 libretexts.org |

| C≡C | Stretch | 2100 - 2250 libretexts.org |

| Cubyl C-H | Stretch | ~2900 - 3000 libretexts.org |

This table can be sorted by clicking on the headers.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. tutorchase.com

In the mass spectrum of this compound, the peak with the highest m/z value would correspond to the molecular ion (M⁺), which is the intact molecule with one electron removed. savemyexams.com This peak provides the molecular weight of the compound. The high-resolution mass spectrum can be used to determine the exact molecular formula.

During the ionization process, the molecular ion can break apart into smaller, charged fragments, known as daughter ions. tutorchase.com The pattern of these fragments provides valuable information about the molecule's structure. For this compound, fragmentation might involve the loss of the ethynyl group or the fragmentation of the cubane cage itself. The stability of the resulting fragment ions influences the intensity of their corresponding peaks in the mass spectrum. tutorchase.com Recognizing characteristic fragmentation patterns is key to structural elucidation. libretexts.org

Computational Chemistry Approaches to 1 Ethynylcubane Systems

Density Functional Theory (DFT) for Optimized Geometries and Electronic Structures

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic structure and geometry of molecules like 1-ethynylcubane. nih.gov DFT calculations are instrumental in obtaining optimized molecular geometries, which correspond to the lowest energy arrangement of atoms. google.comcp2k.org For this compound, DFT studies confirm the expected strained cubical core and the linear geometry of the ethynyl (B1212043) substituent.

Theoretical calculations, such as those at the B3LYP/6-311++G(d,p) level of theory, have been used to determine the geometric and thermodynamic properties of cubane (B1203433) derivatives. kyoto-u.ac.jp These studies provide data on bond lengths, bond angles, and dihedral angles. For instance, DFT calculations on cubane itself show carbon-carbon bond lengths of approximately 1.561 Å and CCC bond angles of 90.0°, which are in good agreement with experimental data. tandfonline.com The introduction of the ethynyl group is expected to cause minor distortions in the cubane cage, which can be precisely quantified by DFT.

Furthermore, DFT is employed to analyze the electronic structure, including the distribution of electron density and the nature of molecular orbitals. rsc.orgsc.edumdpi.com The molecular electrostatic potential (MEP) map, derived from DFT calculations, can identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the π-system of the ethynyl group represents a region of high electron density, making it susceptible to electrophilic attack and capable of participating in non-covalent interactions.

Table 1: Representative DFT-Calculated Properties of Cubane Derivatives

| Property | Cubane | 1,4-Dinitroxycubane |

|---|---|---|

| Heat of Formation (gas, kcal/mol) | 143.7 | 137.9 |

Note: This table is illustrative and based on data for related cubane structures. Specific values for this compound would require dedicated calculations.

Molecular Docking and Molecular Dynamics Simulations for Ligand-Receptor Interactions

The cubane cage is recognized as a bioisostere for the benzene (B151609) ring in medicinal chemistry, offering a three-dimensional scaffold with a distinct electronic profile. This has spurred interest in the use of cubane derivatives, including this compound, in drug design. Molecular docking and molecular dynamics (MD) simulations are powerful computational tools to explore these potential applications. rsc.orgresearchgate.net

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme, to form a stable complex. doi.org For this compound derivatives, docking studies can be used to assess their binding affinity and mode of interaction within the active site of a biological target. biointerfaceresearch.com For example, a study on a cubane-assisted cytidine (B196190) derivative used molecular docking to investigate its interaction with the COVID-19 main protease, demonstrating favorable binding energies. biointerfaceresearch.com The scoring functions in docking programs evaluate interactions like hydrogen bonding and hydrophobic contacts to rank potential drug candidates. pcbiochemres.com

Molecular dynamics simulations provide a dynamic picture of the ligand-receptor complex over time, offering insights into its stability and conformational changes. mdpi.comnih.govpharmaexcipients.com An MD simulation calculates the forces between atoms and uses them to predict their movements, essentially simulating the behavior of the molecule in a biological environment. researchgate.net For a this compound-based ligand, MD simulations could reveal the flexibility of the ligand in the binding pocket, the stability of key interactions, and the role of surrounding water molecules. mdpi.com These simulations are crucial for validating docking poses and for understanding the thermodynamics of binding.

Theoretical Investigations of Bond Characteristics and Orbital Overlaps

The bonding in this compound is a fascinating subject for theoretical investigation, particularly the nature of the carbon-carbon bonds within the strained cage and the connection to the sp-hybridized ethynyl group. Theoretical methods like Quantum Theory of Atoms in Molecules (QTAIM) and analysis of local vibrational modes can provide deep insights into bond strengths and characteristics. mdpi.comnih.gov

The C-C bonds of the cubane cage are highly strained due to the enforced 90° bond angles, a significant deviation from the ideal 109.5° for sp³-hybridized carbon. This strain is a key feature of its chemistry. The bond connecting the cubane cage to the ethynyl group involves the overlap of a cubyl sp³-like orbital with an sp orbital of the alkyne carbon. This sp-sp³ C-C single bond is expected to be shorter and stronger than a typical sp³-sp³ bond due to the increased s-character of the sp orbital. libretexts.org

The ethynyl group itself features a carbon-carbon triple bond, which consists of one sigma (σ) bond and two pi (π) bonds. libretexts.org The σ bond is formed by the head-on overlap of two sp hybrid orbitals. unacademy.com The two π bonds are formed by the side-by-side overlap of the unhybridized p orbitals on each carbon atom. lumenlearning.comlibretexts.org These p orbitals are perpendicular to each other and to the axis of the σ bond. youtube.com This arrangement results in a cylindrical region of high electron density around the C-C triple bond axis.

Computational analyses can quantify the degree of orbital overlap and its contribution to bond strength. unacademy.com For instance, the analysis of electron density distribution and bond critical points in QTAIM can characterize the nature of the C-C and C-H bonds, revealing their covalent and electrostatic components.

Table 2: Hybridization and Bond Types in this compound

| Atoms | Bond Type | Orbital Overlap |

|---|---|---|

| Cubane Cage C-C | Single | sp³-sp³ (approx.) |

| Cubane-Ethynyl C-C | Single | sp³-sp |

| Ethynyl C≡C | Triple | one σ (sp-sp), two π (p-p) |

Computational Analysis of Intermolecular and Supramolecular Interactions (e.g., C-H···π, Hydrogen Bonding)

The ethynyl group of this compound is a key player in directing intermolecular and supramolecular interactions. kyoto-u.ac.jp Supramolecular chemistry focuses on the chemistry "beyond the molecule," studying the assemblies of molecules held together by non-covalent forces. ic.ac.ukiccas.ac.cn These interactions are crucial in molecular recognition, self-assembly, and the design of new materials. kyoto-u.ac.jp

One of the most significant interactions involving the ethynyl group is the C-H···π interaction. rsc.org In this type of hydrogen bond, the slightly acidic acetylenic hydrogen can act as a hydrogen bond donor to a π-system, such as an aromatic ring or another alkyne. nih.gov Conversely, the electron-rich π-cloud of the ethynyl group in this compound can act as a hydrogen bond acceptor for a suitable C-H, N-H, or O-H donor. rsc.orgnih.gov Computational methods are essential for quantifying the strength and geometry of these weak interactions. nih.gov

Hydrogen bonding, in general, is a critical intermolecular force that can be studied computationally. researchgate.netmdpi.com If this compound is part of a larger molecular system with hydrogen bond donor or acceptor groups, DFT calculations can predict the geometry and energy of these bonds. gre.ac.uk For example, the interaction energy can be calculated by comparing the energy of the hydrogen-bonded complex to the energies of the individual molecules. mdpi.com

Symmetry-Adapted Perturbation Theory (SAPT) is a powerful computational method for analyzing the components of non-covalent interactions. mdpi.com SAPT can decompose the total interaction energy into physically meaningful terms: electrostatic, exchange, induction (polarization), and dispersion forces. This level of detail allows for a deep understanding of what drives the formation of supramolecular assemblies involving this compound. For C-H···π interactions, dispersion forces are often found to be a major stabilizing component. rsc.org

Advanced Applications of 1 Ethynylcubane in Materials Science

Development of Rigid-Rod Molecular Architectures and Arrays

The cubane (B1203433) cage is an exceptional component for constructing rigid-rod molecular architectures due to its defined geometry and dimensionality. bris.ac.uk The synthesis of oligomeric cubanes, known as p-[n]cubyls, exemplifies this application. These are rigid-rod structures composed of cubane units linked at the 1 and 4 positions. acs.orgacs.org

A key synthetic strategy involves the generation of cubane-1,4-diyl from 1,4-diiodocubane, which can then undergo a form of "living polymerization" to produce the p-[n]cubyl oligomers. acs.orgresearchgate.net These oligomers exhibit a highly linear and rigid structure, with each successive cubane unit extending the length of the rod by approximately 4.15 Å. acs.orgresearchgate.net Researchers have successfully synthesized rods exceeding 15 Å in length. acs.orgacs.org

Table 1: Length of p-[n]cubyl Rigid Rods This table illustrates the calculated length of p-[n]cubyl oligomers based on the number of cubane units.

| Number of Cubane Units (n) | Approximate Length (Å) |

|---|---|

| 2 (bicubyl) | 8.30 |

| 3 (tercubyl) | 12.45 |

| 4 (quatercubyl) | 16.60 |

| 5 (quinquecubyl) | 20.75 |

Data derived from the incremental length provided by each cubane unit as reported in scientific literature. acs.orgresearchgate.net

A significant challenge with these highly ordered structures is their poor solubility, particularly for oligomers with four or more units. wikipedia.org However, methods are being developed to modify their solubility, enhancing their processability for applications in nanoarchitecture and liquid crystal design. acs.orgwikipedia.org The precise spatial arrangement afforded by these cubane-based rods offers fascinating possibilities for creating functional supramolecular structures. ic.ac.uknih.gov

Design of Multi-Chromophoric Systems and Energy Transfer Studies

The rigid, non-conjugated nature of the cubane scaffold makes it a superior linker for constructing multi-chromophoric systems designed to study energy and electron transfer. thieme-connect.com Unlike conjugated linkers such as benzene (B151609), the saturated cubane cage interrupts undesirable π-electronic system overlap, allowing for the investigation of through-bond electronic interactions in a well-defined spatial arrangement. thieme-connect.com

Research has shown that a cubane spacer can enhance the rate of electron transfer by a factor of 10 compared to a cyclohexane (B81311) linker. thieme-connect.com This efficiency is attributed to the strained nature of the cubane skeleton, which facilitates stronger coupling between the attached chromophores. thieme-connect.com The ability to control the precise positioning of chromophores is critical for understanding and optimizing light-harvesting processes, which is a prerequisite for engineering advanced photovoltaic devices. purdue.edunih.gov

Dr. Elena Galoppini's work highlights this application, where rigid-rod linkers based on her doctoral research on ethynylcubanes were used to create chromophore assemblies on nanoparticle surfaces. njacs.org These rigid systems provide a high degree of control over the distance and orientation between the chromophore and the surface, enabling detailed studies of charge injection and recombination processes at interfaces. njacs.org The development of such model systems is essential for characterizing the complex dynamics of both coherent and dissipative processes in multi-chromophoric aggregates. arxiv.org

Utilization as Rigid Linkers in Polymer Science and Composites

In polymer science, the cubane unit is utilized as a rigid linker to impart unique properties to polymer backbones and networks. bris.ac.uk The incorporation of cubane moieties can lead to materials with enhanced thermal stability and rigidity. chempoint.comwikipedia.org

One approach involves the synthesis of polymers with cubane units integrated directly into the main chain. For instance, acyclic diene metathesis (ADMET) polymerization of 1,4-bis(homoallyl)cubane has been used to create unsaturated polymers with cubane in the backbone. acs.org While oligocubanes themselves suffer from poor solubility, introducing flexible hydrocarbon chains between the rigid cubyl units can yield more easily processable polymers. acs.org

Another strategy is the use of cubane derivatives as pendant groups or cross-linkers. researchgate.netrsc.org

Pendant Groups: Copolymers of a 2-oxazoline monomer featuring a cubane moiety with 2-ethyl-2-oxazoline (B78409) have been synthesized. While the cubane homopolymer was insoluble, the resulting copolymers were soluble and exhibited thermoresponsive behavior in aqueous solutions, with a cloud point temperature dependent on the copolymer composition. rsc.org

Cross-linkers: Cubane-1,4-dicarboxylic acid has been employed as a cross-linking agent in the free-radical copolymerization of acrylate (B77674) monomers. researchgate.net The rigid nature of the cubane linker serves to create a more defined and robust polymer network, enhancing the mechanical properties of the final material. chempoint.comwikipedia.org

Furthermore, cubane linkers have been used to synthesize complex polymer architectures like double-stranded ladderphanes through ring-opening metathesis polymerization (ROMP), creating highly ordered, self-assembling structures. researchgate.net

Table 2: Examples of Cubane-Containing Polymers

| Polymer Type | Cubane Role | Synthetic Method | Key Property/Application |

|---|---|---|---|

| Poly(cubane-co-butene) | Backbone Unit | ADMET | Processable high-energy material acs.org |

| Poly(2-oxazoline) | Pendant Group | Cationic ROP | Thermoresponsive behavior rsc.org |

| Crosslinked Polyacrylates | Cross-linker | Free-Radical Polymerization | Modified polymer properties researchgate.net |

Potential in Nanoelectronics and Energy Conversion Systems

The distinct electronic properties of the cubane cage make it a molecule of interest for nanoelectronics and energy conversion systems. psu.edu The cubane framework acts as an efficient electronic conductor through sigma (σ) bonds, and its rigid structure allows for the precise assembly of molecular-scale electronic components. thieme-connect.com

Theoretical studies suggest that covalently bonded arrays of cubane units could form a new class of conducting polymers with small energy band gaps, a property highly desirable for intrinsic conductivity without the need for doping. researchgate.net While pure cubane networks may require doping to facilitate electron transfer, the strategic substitution with donor/acceptor groups can tune their electronic properties. researchgate.net

Integration into Advanced Coating Technologies (e.g., ALD)

While direct integration of 1-ethynylcubane into commercial coating processes is not yet widespread, its properties suggest significant potential as a precursor for advanced coating technologies like Atomic Layer Deposition (ALD). ALD is a technique that builds uniform, pinhole-free films with atomic-level precision by using sequential, self-limiting gas-phase chemical reactions. forgenano.combeneq.com

A suitable ALD precursor must have a reactive functional group to bind to the substrate and sufficient volatility. The ethynyl (B1212043) group on this compound provides a reactive site for surface chemistry, while the compact and stable cubane cage could be vaporized under ALD process conditions.

Hypothetical Application in ALD:

Precursor Introduction: Gaseous this compound would be introduced into the reaction chamber.

Surface Reaction: The terminal alkyne would react with active sites on the substrate surface, forming a covalent bond and terminating the first half-reaction in a self-limiting manner.

Purge and Second Precursor: After purging excess this compound, a second precursor (e.g., a metal-organic compound or an oxidizing agent) would be introduced to react with the now surface-bound cubane layer.

Cycle Repetition: Repeating this cycle would build a highly uniform, conformal film where the cubane units act as rigid, precisely-spaced structural components.

Such a cubane-based film could offer unique properties, including exceptional rigidity, thermal stability, and defined dielectric characteristics. These coatings could find use in high-performance applications such as nanoelectronic devices, advanced battery electrodes to improve cycle life, and protective layers in harsh environments. forgenano.comleadingedgematerials.comnmg.com

Biomolecular and Medicinal Chemistry Applications of 1 Ethynylcubane Scaffolds

Cubane (B1203433) as a Bioisostere for Aromatic Systems (e.g., Benzene (B151609), Phenyl)

The cubane cage, a highly strained, cage-like structure, is increasingly recognized as a compelling bioisostere for aromatic systems like benzene and phenyl groups in drug design. biosynth.com This interest stems from the structural similarity between cubane and benzene; the distance across the diagonal of the cubane is nearly identical to the diameter of a benzene ring. sci-hub.setcichemicals.com The replacement of flat, aromatic rings with three-dimensional, saturated bioisosteres like cubane can lead to improved pharmacokinetic properties, such as enhanced solubility and metabolic stability, while maintaining or even improving biological activity. nih.govprinceton.edu

The rigid and strained nature of the cubane framework imparts high bond strength to its C-H bonds, contributing to its metabolic stability. nih.gov Unlike the planar benzene ring, the sp³-hybridized carbons of the cubane cage introduce a three-dimensional geometry, which can be advantageous for molecular recognition and binding. biosynth.com The successful incorporation of cubane as a benzene mimic has been demonstrated in various medicinal chemistry programs, validating its potential to diversify the structural landscape of bioactive molecules. sci-hub.seucl.ac.ukacs.org

Impact on Molecular Conformation and Receptor Binding

The substitution of a phenyl group with a cubane moiety can significantly impact a molecule's three-dimensional shape, which in turn influences its interaction with biological targets. wikipedia.org Ligand binding to a receptor protein induces conformational changes in the protein, affecting its functional state. wikipedia.orgelifesciences.org The rigid, non-planar structure of the cubane cage can orient substituents in a precise and predictable manner, potentially leading to a more favorable or selective interaction with a receptor's binding pocket compared to a flexible phenyl group. biosynth.comnih.gov

This alteration in conformation can lead to changes in binding affinity and efficacy. wikipedia.org For instance, the specific geometry of cubane can position key functional groups for optimal interaction with amino acid residues in a receptor, enhancing binding. nih.gov Conversely, the steric bulk and rigid nature of the cubane may also lead to unfavorable interactions if the binding pocket cannot accommodate its shape. ucl.ac.uk Therefore, the impact of a cubane-for-benzene substitution on receptor binding is highly dependent on the specific topology of the receptor active site. nih.govbiorxiv.org

Comparative Studies with Phenyl and Cyclohexyl Analogues in Structure-Activity Relationships

Structure-activity relationship (SAR) studies are crucial in drug discovery to understand how chemical structure relates to biological activity. mdpi.comnih.govchemmethod.com In the context of 1-ethynylcubane, comparative studies with its phenyl and cyclohexyl analogues have provided valuable insights into the effects of the cubane scaffold.

In several instances, cubane analogues have demonstrated equal or superior bioactivity compared to their phenyl counterparts. sci-hub.se For example, some cubane derivatives have shown increased potency against various biological targets. ucl.ac.ukacs.org However, this is not a universal observation, and in some cases, the phenyl analogue remains more active or the cubane substitution leads to decreased activity. ucl.ac.ukacs.org These mixed results highlight the complex interplay between the scaffold, its substituents, and the specific biological target. acs.org

When compared to cyclohexyl analogues, which are also non-aromatic, the cubane ring offers a more rigid and defined three-dimensional structure. This rigidity can be advantageous in pre-organizing the molecule for receptor binding, potentially leading to higher affinity. biosynth.com Bicyclo[1.1.1]pentane (BCP) is another non-aromatic bioisostere that has been compared to cubane. nih.govnovartis.com Both BCP and cubane have been shown to improve properties like solubility and reduce non-specific binding compared to phenyl groups. novartis.com The choice between these bioisosteres often depends on the specific spatial requirements of the target receptor. nih.gov

| Feature | Phenyl | Cyclohexyl | Cubane | Bicyclo[1.1.1]pentane (BCP) |

| Aromaticity | Yes | No | No | No |

| Geometry | Planar | Flexible Chair/Boat | Rigid Cage | Rigid Cage |

| Solubility | Generally Lower | Higher | Often Improved tcichemicals.comnih.govnovartis.com | Often Improved novartis.com |

| Metabolic Stability | Prone to oxidation | Can be metabolized | Generally stable, but can be a liability nih.govucl.ac.ukacs.org | Generally stable ucl.ac.uk |

Functionalization for Novel Biologically Active Molecules

The 1-ethynyl group on the cubane core is a versatile chemical handle that allows for a wide range of functionalization reactions, enabling the synthesis of novel and diverse biologically active molecules. researchgate.netnih.govprinceton.edu The ethynyl (B1212043) moiety can participate in various coupling reactions, such as the Sonogashira coupling, click chemistry, and other addition reactions, providing access to a vast chemical space. princeton.edubeilstein-journals.org

This functionalization capability is crucial for optimizing the pharmacological properties of a lead compound. mdpi.comrsc.orgresearchgate.net By systematically modifying the substituents attached to the this compound scaffold, medicinal chemists can fine-tune a molecule's potency, selectivity, and pharmacokinetic profile. princeton.edu The ability to readily create libraries of derivatives is a significant advantage in the hit-to-lead and lead optimization phases of drug discovery. researchgate.net Recent advancements in synthetic methodologies, including photoredox catalysis, have further expanded the toolbox for functionalizing cubane cores under mild conditions. princeton.eduprinceton.edu

Application in Combinatorial Chemistry for Library Generation

Combinatorial chemistry is a powerful strategy for rapidly generating large and diverse libraries of compounds for high-throughput screening. nih.govprovidencecollegecalicut.ac.inslideshare.net The this compound scaffold is an excellent building block for combinatorial library synthesis due to the reactivity of the ethynyl group. sci-hub.se

Using techniques like split-and-pool synthesis, a wide array of different functionalities can be appended to the this compound core, leading to the creation of extensive compound libraries. providencecollegecalicut.ac.inresearchgate.net These libraries can then be screened against various biological targets to identify new hit compounds. nih.gov The defined and rigid geometry of the cubane core ensures that the diversity elements are presented in a controlled and predictable manner, which can aid in the interpretation of screening results and the subsequent development of structure-activity relationships. sci-hub.seprovidencecollegecalicut.ac.in

Bioconjugation Strategies for Proteomics and Nucleic Acid Research

Bioconjugation is the chemical linking of two molecules, where at least one is a biomolecule. libretexts.orgclinicallab.com The ethynyl group of this compound is an ideal functional group for bioconjugation, particularly through "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC). scielo.br This reaction is highly efficient, specific, and can be performed under mild, aqueous conditions compatible with biological systems. clinicallab.comscielo.br

In proteomics, which is the large-scale study of proteins, this compound derivatives can be used to label proteins for identification, quantification, and localization studies. nanoporetech.comnih.govresearchgate.netfrontiersin.org For example, a this compound-containing probe can be designed to react with a specific protein target. The cubane moiety can then serve as a unique tag for detection and analysis.

Similarly, in nucleic acid research, this compound can be incorporated into DNA or RNA strands through modified phosphoramidites. mdpi.com These tagged nucleic acids can be used in a variety of applications, including the study of DNA-protein interactions, the development of diagnostic probes, and the construction of nucleic acid-based nanostructures. mdpi.com The bioorthogonal nature of the ethynyl group allows for selective labeling without interfering with the biological function of the nucleic acid. libretexts.org

Radiochemistry Applications via Selective Radiolabeling of Biomolecules

The selective introduction of a radionuclide into a biomolecule is a key step in the development of radiopharmaceuticals for diagnostic imaging (e.g., Positron Emission Tomography, PET) and targeted radiotherapy. vandamlab.orgnih.gov The ethynyl group of this compound provides a valuable tool for radiolabeling.

Prosthetic groups containing a radionuclide, such as fluorine-18, can be synthesized with a complementary azide (B81097) functionality. vandamlab.org These radiolabeled azides can then be "clicked" onto a this compound-modified biomolecule (e.g., a peptide, antibody, or small molecule) with high efficiency and selectivity. vandamlab.org This approach allows for the radiolabeling of sensitive biomolecules under mild conditions, which is often a requirement to maintain their biological activity. vandamlab.orgnih.gov The cubane core itself can also influence the pharmacokinetic properties of the resulting radiotracer, potentially improving its tumor uptake and clearance profile.

Enhancement of Oligonucleotide Stability and Structure using Click Chemistry

The integration of rigid, three-dimensional scaffolds like this compound into oligonucleotides represents a sophisticated strategy to modulate their structural and stability profiles. The unique geometry and hydrophobicity of the cubane cage, when appended to a nucleic acid, can enforce specific conformational arrangements and introduce novel binding interactions. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, provides a highly efficient and bioorthogonal method for covalently attaching alkyne-functionalized cubanes to azide-modified oligonucleotides. Current time information in Bangalore, IN.researchgate.net This approach allows for the precise, site-specific introduction of the cubane moiety, enabling detailed investigation into its effects on nucleic acid architecture and thermodynamics. dergipark.org.tracs.org

Research into oligonucleotides featuring hydrophobic modifications has revealed complex effects on duplex stability. The introduction of such groups can influence the melting temperature (T_m), a key indicator of duplex stability. While some modifications, like certain 5-propynyl pyrimidines, have been shown to stabilize duplexes through enhanced stacking interactions, many bulky hydrophobic groups can be destabilizing. acs.orgoup.com

In one study, a series of dodecamer (12-mer) DNA duplexes were synthesized with a single thymidine (B127349) (T) base replaced by a nucleoside analog modified with a cubane group attached via an ethynyl linker. The synthesis of the modified nucleoside can be achieved through methods like the Sonogashira cross-coupling or the CuAAC click reaction, which is then converted into a phosphoramidite (B1245037) building block for automated solid-phase oligonucleotide synthesis. acs.org The thermal stability of these cubane-modified duplexes was compared against the corresponding unmodified DNA duplex.

The findings indicated that the introduction of a single cubane modification resulted in a decrease in the thermal stability of the DNA duplex. acs.org This destabilization is attributed to the steric bulk and hydrophobic nature of the cubane cage disrupting the optimal geometry and hydration patterns of the DNA duplex.

Table 1: Effect of a Single Cubane Modification on DNA Duplex Thermal Stability (T_m) This table is generated based on data reported in research on hypermodified hydrophobic oligonucleotides. acs.org

| Duplex Sequence (5' → 3') | Modification | T_m (°C) | ΔT_m (°C) (Modified vs. Unmodified) |

|---|---|---|---|

| GCG TTT TTT TCG | Unmodified | 49.3 | N/A |

| CGC AAA AAA AGC | |||

| GCG TTT TT T TCG | Cubane-modified T | 42.4 | -6.9 |

| CGC AAA AA A AGC |

Despite the observed destabilization in simple duplexes, the hydrophobic and rigid nature of the cubane scaffold has been leveraged to create highly specific binding molecules. In the development of a cubane-modified DNA aptamer, termed a "cubamer," researchers discovered that the cubane units play a critical role in target recognition and binding. hku.hk The crystal structure of this cubamer in a complex with its target protein, Plasmodium vivax lactate (B86563) dehydrogenase (PvLDH), revealed an unprecedented binding mechanism. acs.org

Emerging Research Directions and Future Challenges in 1 Ethynylcubane Chemistry

Advancements in Stereoselective and Enantioselective Synthesis

The synthesis of chiral molecules with high stereoselectivity is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals and functional materials. While 1-ethynylcubane itself is an achiral molecule, its rigid framework serves as an exceptional scaffold for the stereocontrolled introduction of substituents, leading to chiral derivatives. Future research is increasingly focused on developing novel stereoselective and enantioselective methods to access these complex structures. researchgate.netcolab.wsresearchgate.net

A key challenge and opportunity lie in creating chiral cubanes by introducing multiple, distinct substituents onto the cage. researchgate.net Because of its high symmetry, a minimum of three different substituents are required to render the cubane (B1203433) core chiral. colab.wsresearchgate.net Methodologies that are being explored include sequential, site-selective functionalization reactions. For instance, strategies involving directed ortho-metalation of a cubane carboxamide can be used to introduce substituents in a stepwise manner, paving the way for the synthesis of 1,2,3-substituted chiral cubanes. colab.wsresearchgate.net

Another promising frontier is the catalytic asymmetric synthesis of chiral molecules derived from cubane precursors. While direct asymmetric synthesis on the cubane core is still a developing area, related strategies have shown significant promise. For example, metal-catalyzed isomerization of achiral 1,4-disubstituted cubanes can produce chiral 2,6-disubstituted cuneanes, which are constitutional isomers of the starting material. kyoto-u.ac.jp The development of chiral palladium catalysts for this transformation has demonstrated the potential for achieving good asymmetric induction, opening a new pathway to chiral cage compounds that can serve as unique scaffolds or benzene (B151609) bioisosteres. colab.wskyoto-u.ac.jp Furthermore, rhodium-mediated C–H insertion reactions represent a powerful, albeit nascent, method for creating chiral centers directly on the cubane skeleton, as demonstrated in the synthesis of (R)-2-cubylglycine. researchgate.netrsc.org

Future advancements will likely depend on the discovery of new catalytic systems that can differentiate between the various C-H bonds on a substituted cubane or control the facial selectivity of reactions involving the ethynyl (B1212043) group, enabling the efficient and predictable synthesis of single-enantiomer cubane derivatives. researchgate.net

Exploration of New Reactivity Modes and Selective Functionalization

The unique structure of this compound, which combines a highly strained saturated cage with a reactive alkyne unit, offers a rich landscape for exploring novel chemical transformations. wikipedia.org Research is actively pursuing new reactivity modes and more refined methods for selective functionalization at both the ethynyl group and the cubane core. thieme-connect.comresearchgate.net

The ethynyl group provides a versatile handle for a variety of transformations. Established reactions like Sonogashira coupling have been successfully applied to this compound derivatives, allowing for the attachment of aryl groups and the construction of complex molecular architectures, such as porphyrin-cubane arrays. thieme-connect.com However, a significant challenge lies in the fact that many transition metal catalysts used for alkyne chemistry can also promote the rearrangement of the strained cubane skeleton into its isomers, such as cuneane or cyclooctatetraene (B1213319). wikipedia.orgthieme-connect.com A key research direction is the development of milder catalytic systems that selectively activate the alkyne without disrupting the cage structure.

Functionalizing the C-H bonds of the cubane skeleton itself is a major challenge due to their high bond dissociation energy and general inertness. wikipedia.orgresearchgate.net Early methods often relied on harsh conditions or radical reactions that offered poor control. wikipedia.orgthieme-connect.com Current research is focused on more selective and predictable C-H functionalization strategies. These include:

Directed Metalation: Using directing groups, such as amides, to guide metal catalysts to specific C-H bonds for regioselective arylation or other coupling reactions. researchgate.net

Radical-Mediated Methods: The generation of a cubyl radical, often through photodecarboxylation of a cubanecarboxylic acid derivative, creates a key intermediate for coupling reactions. thieme-connect.com

Phase-Transfer Catalysis: This method has enabled the highly selective chlorination, bromination, and iodination of the cubane C-H bonds using polyhalomethanes as the halogen source, preserving the cage structure. nih.gov Computational studies have shown that trihalomethyl radicals preferentially abstract a hydrogen atom from the cubane rather than inducing fragmentation, which is a common issue with elemental halogen radicals. nih.gov

A notable finding is the regioselectivity observed in the functionalization of already substituted cubanes. For example, the introduction of a second halogen atom via phase-transfer conditions preferentially occurs at the meta position, a selectivity governed by molecular orbital symmetry. nih.gov The exploration of these selective functionalization techniques is critical for building more complex and functionally diverse cubane-based molecules for various applications. researchgate.net

Rational Design of Novel Material Science Systems

The concept of rational design involves using computational and theoretical models to predict the properties of a material based on its molecular structure, thereby guiding its synthesis for a specific application. prismbiolab.comchemrxiv.org this compound is an exceptionally promising building block for the rational design of advanced materials due to its distinct combination of physical and chemical properties. bris.ac.ukdtic.mil Its rigid, dense, and highly strained cage structure, combined with the versatile reactivity of the ethynyl group, makes it a target for creating materials with tailored characteristics. wikipedia.orgdtic.mil

Key areas where this compound is being explored in materials science include:

High-Energy Density Materials: The cubane core possesses a large amount of stored strain energy (over 166 kcal/mol) and a high density. wikipedia.orgdtic.milslideshare.net This makes cubane derivatives attractive candidates for advanced explosives and propellants. wikipedia.orgbris.ac.uk The rational design principle here is to attach energetic functional groups to the cubane skeleton to create molecules that release a significant amount of energy upon decomposition while maintaining kinetic stability. dtic.mil

Molecular Rods and Polymers: The rigid, linear geometry afforded by the 1,4-disubstitution pattern on a cubane ring, especially in molecules like 1,4-diethynylcubane, makes it an ideal component for constructing molecular-scale rods and rigid polymers. bris.ac.uk The ethynyl groups serve as reactive ends for polymerization reactions, such as coupling reactions, to create oligomeric and polymeric chains. bris.ac.uk These materials are of interest in nanoarchitecture and for applications requiring structural rigidity at the molecular level. bris.ac.uk

Advanced Scaffolds: The defined three-dimensional geometry of the cubane cage allows it to act as a precise scaffold for assembling complex molecular systems. bris.ac.uk The ethynyl group on this compound provides a convenient attachment point for other functional units, such as porphyrins, leading to the creation of highly ordered molecular arrays with specific electronic or photophysical properties. thieme-connect.com

The table below summarizes the properties of this compound that are advantageous for its use in rationally designed material systems.

| Property | Advantage in Material Science | Example Application |

| High Strain Energy | Potential for high energy release | High-performance explosives, propellants wikipedia.orgdtic.mil |

| High Density | Enables compact energy storage | Volume-critical fuel and energy applications wikipedia.org |

| Rigid 3D Structure | Provides a predictable and stable framework | Molecular building blocks in nanoarchitecture bris.ac.uk |

| Reactive Ethynyl Group | Allows for versatile chemical modification and polymerization | Synthesis of rigid polymers and molecular rods thieme-connect.combris.ac.uk |

| Kinetic Stability | Ensures materials are stable under normal conditions despite high strain | Controlled energy storage and release wikipedia.org |

Future challenges involve scaling up the synthesis of cubane derivatives to make them more accessible for material applications and developing more sophisticated computational models to accurately predict the bulk properties of materials constructed from these unique building blocks. bris.ac.ukdtic.mil

Expanding Bioisosteric Applications and Scaffold Editing

In medicinal chemistry, the strategic replacement of one chemical group with another to modulate a molecule's properties is a fundamental technique known as bioisosterism. ucl.ac.uk "Scaffold editing" or "scaffold hopping" is a related strategy that involves replacing a core molecular framework to improve drug-like properties while maintaining or enhancing biological activity. prismbiolab.comresearchgate.netd-nb.info The cubane scaffold, particularly in the form of this compound, is emerging as a powerful tool in both of these areas. acs.orgnih.gov

The cubane cage is increasingly recognized as a three-dimensional, non-aromatic bioisostere of the benzene ring. researchgate.netenamine.netresearchgate.net For decades, chemists have sought to "escape from flatland" by replacing planar aromatic rings in drug candidates to improve physicochemical properties like solubility and metabolic stability. researchgate.netpharmablock.com The cubane scaffold is an excellent candidate for this purpose due to several key features:

Similar Size and Exit Vectors: The distance between the 1 and 4 positions on the cubane cage is comparable to that of a para-substituted benzene ring, allowing it to mimic the spatial arrangement of substituents. prismbiolab.comchemrxiv.org

Improved Physicochemical Properties: As a saturated, sp³-rich scaffold, replacing a phenyl ring with a cubane cage can decrease lipophilicity and increase aqueous solubility, which are often desirable modifications for drug candidates. enamine.netpharmablock.com

Metabolic Stability: The C-H bonds on the cubane core are generally more resistant to metabolic oxidation compared to those on a phenyl ring, which can lead to improved pharmacokinetic profiles. ucl.ac.uk

The ethynyl group on this compound further enhances its utility, serving as a bioisostere for other functional groups or as a versatile handle for attaching the scaffold to the rest of a molecule. The ability to functionalize the cubane core allows for the creation of a wide array of building blocks for drug discovery. acs.org

Q & A

Q. What interdisciplinary approaches address contradictions in this compound’s reported catalytic activity?

- Methodological Answer : Conduct kinetic isotope effect (KIE) studies to elucidate rate-determining steps. Pair with operando spectroscopy (e.g., in situ IR) to monitor active species. Replicate experiments under standardized conditions to isolate variables .

Data Presentation and Validation Guidelines

- Tables : Include raw and processed data (e.g., NMR integration values, kinetic rate constants) with error margins. Use ANOVA for statistical significance testing .

- Figures : Highlight comparative spectra, computational geometries, or reaction energy profiles. Ensure legends are self-explanatory .

- Ethical Reporting : Disclose all failed syntheses or irreproducible results in supplementary materials. Cite primary literature to contextualize findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.